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molecular formula C9H12N2O4S B8573318 2-nitrobenzyl-N,N-dimethylsulfonamide

2-nitrobenzyl-N,N-dimethylsulfonamide

Cat. No. B8573318
M. Wt: 244.27 g/mol
InChI Key: LJOMQIQZJSIQKP-UHFFFAOYSA-N
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Patent
US04397679

Procedure details

In a pressure bottle, a mixture of 116 g of the product of Example 2, 1400 ml of 2-methoxyethyl ether and 10 g of 10% palladium on carbon was shaken at 110° under 500 p.s.i. hydrogen until the hydrogen was no longer absorbed. The catalyst was filtered off and the filtrate stripped under reduced pressure to a volume of 200 ml. This residue was poured into 600 ml of ice and the precipitate filtered off and dried to give 84 g of crude product, m.p. 70°-78°. Recrystallization from ~600 ml of 1-chlorobutane gave 60.6 g of N,N-dimethyl-2-aminobenzenemethanesulfonamide, m.p. 92°-100°.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[S:3]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-])=O)(=[O:5])=[O:4]>[Pd].COCCOCCOC>[CH3:1][N:2]([CH3:16])[S:3]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH2:13])(=[O:4])=[O:5]

Inputs

Step One
Name
Quantity
116 g
Type
reactant
Smiles
CN(S(=O)(=O)CC1=C(C=CC=C1)[N+](=O)[O-])C
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
1400 mL
Type
solvent
Smiles
COCCOCCOC

Conditions

Stirring
Type
CUSTOM
Details
was shaken at 110° under 500 p.s.i
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogen until the hydrogen was no longer absorbed
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
ADDITION
Type
ADDITION
Details
This residue was poured into 600 ml of ice
FILTRATION
Type
FILTRATION
Details
the precipitate filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 84 g of crude product, m.p. 70°-78°
CUSTOM
Type
CUSTOM
Details
Recrystallization from ~600 ml of 1-chlorobutane

Outcomes

Product
Name
Type
product
Smiles
CN(S(=O)(=O)CC1=C(C=CC=C1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 60.6 g
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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